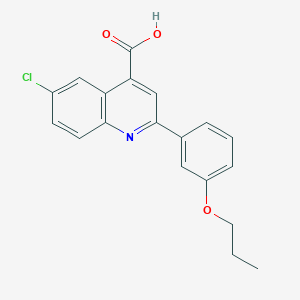

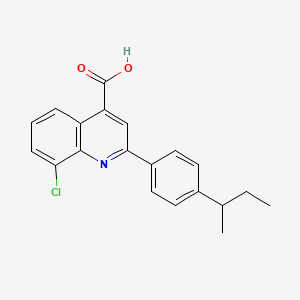

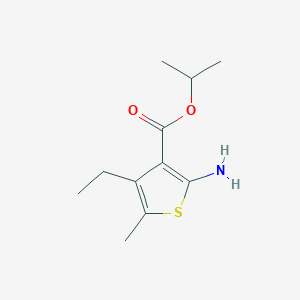

![molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9](/img/structure/B1326658.png)

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, is a derivative of the 1,2,4-triazole class. These derivatives are known for their potential in creating low-toxic and highly active substances, with a variety of biological activities. The triazole core is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to yield benzylideneamino-triazol-thiones. Further reaction with chloroacetic acid leads to the formation of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives . Although the specific synthesis of the compound is not detailed, it likely follows a similar synthetic route with the appropriate iodophenyl and phenyl substitutions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core structure is modified with various substituents that influence the compound's physical and chemical properties, as well as its biological activity. The structure of these compounds is typically confirmed using techniques such as 1H-NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the thioether moiety (–S–) can participate in nucleophilic substitution reactions, while the hydrazide group (–CO–NH–NH2) offers potential for condensation reactions. The triazole ring itself can engage in reactions typical of aromatic heterocycles, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, are determined using specialized equipment like automatic melting point devices. The chemical properties, including the elemental composition, are ascertained through elemental analysis. Chromatography-mass spectral studies are conducted to study the purity and individuality of the compounds. These properties are crucial for understanding the behavior of the compounds in biological systems and for the development of pharmaceuticals .

科学的研究の応用

Antimicrobial Activities

- Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Effectiveness : Derivatives of 1,2,4-triazoles, including compounds structurally similar to the specified compound, were synthesized and showed significant antimicrobial activities against various microorganisms (Bayrak et al., 2009).

- Novel Syntheses of 1,2,4-Triazoles and [1,2,4]triazolo[3,4-b][1,3,4] Thiadiazoles : Similar compounds were created and tested for antibacterial and antifungal properties, with some showing significant activity (Abbady, 2014).

Anticancer Potential

- Inhibition of Cancer Cell Migration : Certain derivatives of 1,2,4-triazole-3-thiol showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. These compounds were more effective against melanoma cells (Šermukšnytė et al., 2022).

Enzyme Inhibition Studies

- Lipase and α-Glucosidase Inhibition : A study on the inhibition of lipase and α-glucosidase enzymes by derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed substantial inhibitory effects, suggesting potential therapeutic applications (Bekircan et al., 2015).

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is human aromatase . Aromatase is a critical enzyme involved in the biosynthesis of estrogens, which play a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target, human aromatase, by binding to it . This interaction can inhibit the activity of the enzyme, thereby affecting the biosynthesis of estrogens.

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the activity of aromatase . This inhibition can lead to a decrease in the levels of estrogens, which can have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health.

Result of Action

The primary result of the compound’s action is the inhibition of aromatase activity , leading to a decrease in estrogen biosynthesis . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of estrogen-dependent cancers, this could potentially slow down the growth of cancer cells.

特性

IUPAC Name |

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDRWLZFRISSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

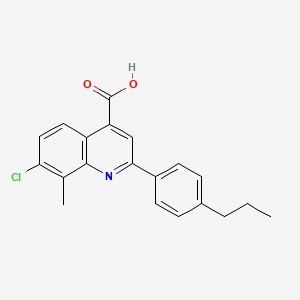

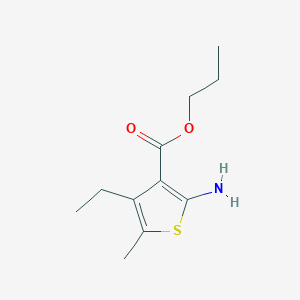

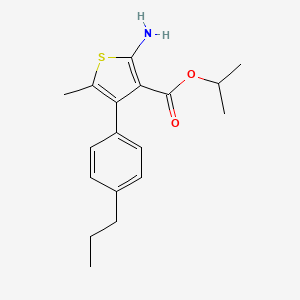

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)